2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a combination of aromatic, ether, and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the 2-Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound, such as 2-chloroethanol, under basic conditions to form 2-(2-methoxyphenoxy)ethanol.
Synthesis of the Piperazine Derivative: The next step is the synthesis of the piperazine derivative. This can be achieved by reacting piperazine with 1,2,5-thiadiazole-3-carboxylic acid or its derivatives under suitable conditions.
Coupling Reaction: The final step involves coupling the 2-(2-methoxyphenoxy)ethanol with the piperazine derivative. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one.
Reduction: Formation of 2-(2-methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the piperazine ring and the thiadiazole moiety suggests potential activity in central nervous system (CNS) applications.
Medicine
Medicinally, compounds with similar structures have been studied for their potential as antipsychotic, antidepressant, and anti-inflammatory agents. Research into this specific compound could reveal similar therapeutic potentials.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with various molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the thiadiazole ring could interact with various enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)ethanol: Lacks the piperazine and thiadiazole moieties.
1-(2-Methoxyphenoxy)-3-(4-piperazinyl)propan-2-one: Similar but with a different linker between the aromatic ring and the piperazine.
4-(1,2,5-Thiadiazol-3-yl)piperazine: Lacks the 2-methoxyphenoxy group.
Uniqueness
The uniqueness of 2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both the piperazine and thiadiazole rings in a single molecule is particularly noteworthy, as it combines the properties of both moieties.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-21-12-4-2-3-5-13(12)22-11-15(20)19-8-6-18(7-9-19)14-10-16-23-17-14/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEMEXXRQRXFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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